molecular formula C20H23NO B4030963 N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide

N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide

Cat. No.: B4030963
M. Wt: 293.4 g/mol
InChI Key: LQAASMHLCRDQTP-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, which can be achieved through the reaction of a suitable alkene with a carbene precursor. The phenyl groups are then introduced through Friedel-Crafts alkylation reactions. The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-3-14(2)15-9-11-17(12-10-15)21-20(22)19-13-18(19)16-7-5-4-6-8-16/h4-12,14,18-19H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAASMHLCRDQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide
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N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide
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N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide
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N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide
Reactant of Route 6
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N-[4-(butan-2-yl)phenyl]-2-phenylcyclopropanecarboxamide

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